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molecular formula C10H21BrO B8356874 1-Bromo-5-sec-butoxy-3-methyl-pentane

1-Bromo-5-sec-butoxy-3-methyl-pentane

Cat. No. B8356874
M. Wt: 237.18 g/mol
InChI Key: RWHLOZVDQXPYAX-UHFFFAOYSA-N
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Patent
US03978097

Procedure details

To 115 g (1.56 mols) of sec-butanol are added over the course of 15 minutes, 2.0 g (0.087 mol) of finely cut sodium. The mixture is stirred at 60° for 2 hours in order to dissolve the sodium completely. After the addition of 21.2 g (0.087 mol) of 1,5-dibromo-3-methylpentane, the mixture is stirred at 60°, over the source of 18 hours. The precipitated sodium bromide is filtered off and the excess sec-butanol is distilled off. The residue is taken up in 300 cc of ether, washed three times with water and once with saturated sodium chloride solution, dried over magnesium sulphate and evaporated at 40° /20 mm Hg. After chromatography of the residue on silica gel with hexane/ethyl acetate (98,5:1,5) and subsequent fractional distillation in a high vacuum, 1-bromo-5-sec-butoxy-3-methyl-pentane is obtained as a colourless liquid. B.P.: 104° - 106°/13 mm Hg
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:5])([CH2:3][CH3:4])[CH3:2].[Na].[Br:7][CH2:8][CH2:9][CH:10]([CH3:14])[CH2:11][CH2:12]Br>>[Br:7][CH2:8][CH2:9][CH:10]([CH3:14])[CH2:11][CH2:12][O:5][CH:1]([CH2:3][CH3:4])[CH3:2] |^1:5|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
C(C)(CC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
21.2 g
Type
reactant
Smiles
BrCCC(CCBr)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° for 2 hours in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 60°, over the source of 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The precipitated sodium bromide is filtered off
DISTILLATION
Type
DISTILLATION
Details
the excess sec-butanol is distilled off
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with saturated sodium chloride solution, dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated at 40° /20 mm Hg
DISTILLATION
Type
DISTILLATION
Details
After chromatography of the residue on silica gel with hexane/ethyl acetate (98,5:1,5) and subsequent fractional distillation in a high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCC(CCOC(C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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